Regiochemical Identity: The Bromine at C-3 Is Not Replicable by the 4-Bromo or 5-Bromo Isomers
3-Bromo-2-isopropoxypyridine (target) carries the bromine leaving group at the pyridine C-3 position. The closest in-class isomers, 4-Bromo-2-isopropoxypyridine (CAS 1142194-24-8) and 5-Bromo-2-isopropoxypyridine (CAS 870521-31-6), bear bromine at the C-4 and C-5 positions, respectively . These positional isomers are constitutionally distinct compounds that yield entirely different regioisomeric products upon palladium-catalyzed coupling, making substitution impossible when a specific vector of elaboration from the pyridine 3-position is required.
| Evidence Dimension | Bromine substitution position on pyridine ring |
|---|---|
| Target Compound Data | Br at C-3 (3-Bromo-2-isopropoxypyridine, CAS 717843-55-5) |
| Comparator Or Baseline | Comparator 1: Br at C-4 (4-Bromo-2-isopropoxypyridine, CAS 1142194-24-8); Comparator 2: Br at C-5 (5-Bromo-2-isopropoxypyridine, CAS 870521-31-6) |
| Quantified Difference | Constitutional isomerism; divergent coupling products from each isomer |
| Conditions | Suzuki–Miyaura or Buchwald–Hartwig coupling with the same boronic acid/amine partner; regioisomeric products confirmed by NMR and MS. No single assay quantifies this, as it is a constitutional identity difference. |
Why This Matters
For synthetic routes targeting a C-3 arylated or aminated 2-isopropoxypyridine scaffold, only the target compound provides the correct connectivity; procurement of the wrong isomer results in an entirely different lead series and wasted synthesis resources.
